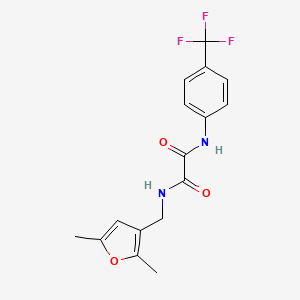
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTFMOX and has been synthesized using various methods.
Applications De Recherche Scientifique
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research has shown the role of Orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. Compulsive food seeking and intake may be linked to neural systems that motivate and reinforce drug abuse. The study investigates the effects of various compounds on binge eating in rats, highlighting the potential for novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Neurokinin-1 Receptor Antagonist for Clinical Administration
A water-soluble, orally active neurokinin-1 receptor antagonist has shown efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the potential for developing new treatments in these areas (Harrison et al., 2001).
Insecticidal Activity of Chemical Compounds
The modification of chemical compounds for enhanced insecticidal activity has been studied, with certain derivatives showing broad-spectrum insecticide effects. This research expands the understanding of structure-activity relationships in the development of new insecticides (Samaritoni et al., 1999).
Synthesis and Cytotoxicity of 1,2,3-Triazoles
The synthesis of novel 1,2,3-triazoles and their structural characterization, including their cytotoxicity against brine shrimp, highlights the potential application of these compounds in developing new therapeutic agents (Ahmed et al., 2016).
Combustion and Emissions Characteristics of Fuel Additives
An investigation into the combustion and emissions characteristics of 2-methylfuran as a gasoline additive in spark-ignition engines suggests potential environmental and performance benefits, indicating avenues for further research in sustainable fuel alternatives (Wei et al., 2014).
Microbial Degradation of Industrial Solvents
The microbial degradation of N,N-dimethylformamide by a strain of Paracoccus sp. isolated from activated sludge demonstrates the potential for bioremediation in treating industrial wastewater containing toxic chemicals (Zhou et al., 2018).
Propriétés
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-9-7-11(10(2)24-9)8-20-14(22)15(23)21-13-5-3-12(4-6-13)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHPZWSMPENAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

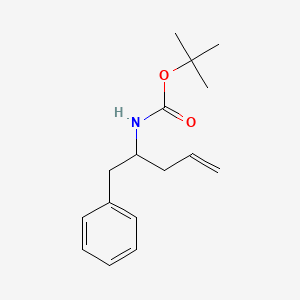
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)
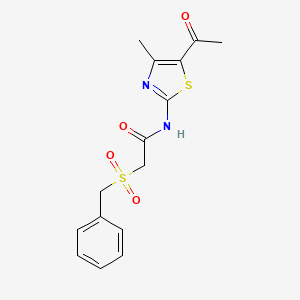

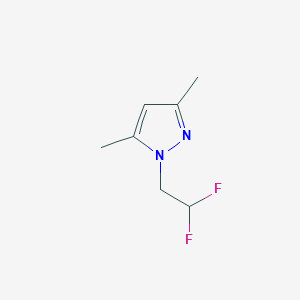
![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)
![2-Chloro-7-methylbenzo[d]oxazole](/img/structure/B2961937.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)
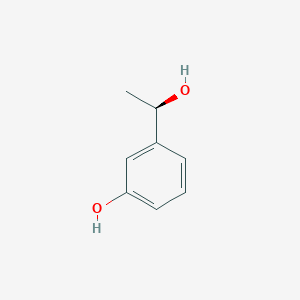
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)